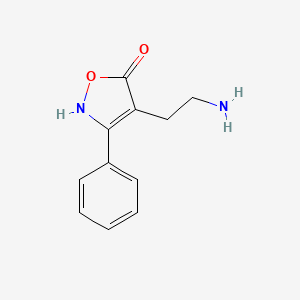

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxoacetohydrazide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: Another heterocyclic compound with similar bioactive properties.

4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group and has similar applications in medicinal chemistry.

Uniqueness

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one, a compound belonging to the isoxazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiproliferative, anticonvulsant, and possible therapeutic applications.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with an aminoethyl group and a phenyl moiety. This structure is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the cytotoxicity of benzopyran-isoxazole hybrids, compounds similar to this compound displayed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating significant antiproliferative activity while showing minimal toxicity to normal HEK-293 cells (IC50 values between 102.4–293.2 μM) .

Table 1: Antiproliferative Activity of Isoxazole Derivatives

| Compound | Cell Line | IC50 (μM) | Toxicity to Normal Cells |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.2 - 22.2 | Low (HEK-293: 102.4 - 293.2) |

| Benzopyran-isoxazole hybrid | MDA-MB-231 | Similar | Similar |

Anticonvulsant Activity

The anticonvulsant potential of isoxazole derivatives has also been investigated. In a study involving various synthesized compounds, certain isoxazole derivatives demonstrated significant anticonvulsant activity in animal models using the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. Although specific data on this compound was not directly mentioned, the structural similarities suggest potential efficacy in this area .

Table 2: Anticonvulsant Activity of Isoxazole Derivatives

| Compound | Model Used | Activity Level |

|---|---|---|

| Various Isoxazole Derivatives | MES | Significant |

| Various Isoxazole Derivatives | PTZ | Significant |

The biological activity of isoxazole compounds often involves modulation of specific receptors or enzymes. For example, molecular docking studies have indicated that isoxazoles can interact with GABAA receptors, which are critical in the context of anticonvulsant activity . Additionally, the ability of these compounds to induce apoptosis in cancer cells suggests that they may influence pathways related to cell survival and proliferation.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds like this compound. Preliminary data indicate favorable pharmacokinetic profiles; however, detailed studies are required to determine specific parameters such as half-life and bioavailability.

Properties

IUPAC Name |

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGIRZSHPCPZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.